7-[4-(1H-imidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-(4-imidazol-1-ylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6/c1-3-12(19-8-7-15-10-19)4-2-11(1)13-5-6-16-14-17-9-18-20(13)14/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOMICGOLUNVAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC3=NC=NN23)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-[4-(1H-imidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
- Molecular Formula: C14H10N6
- CAS Number: 320416-54-4
- Molar Mass: 262.27 g/mol
The compound features a triazolo-pyrimidine core fused with an imidazole-substituted phenyl group, contributing to its unique pharmacological properties.
Biological Activity Overview
Recent studies have highlighted the compound's potential as a therapeutic agent against various pathogens and diseases. The following sections detail specific biological activities observed in different studies.
Antimicrobial Activity
Research has shown that derivatives of 1,2,4-triazolo[1,5-a]pyrimidines exhibit notable antibacterial properties. Notably:
- Against Enterococcus faecium: A study demonstrated that certain analogs of this compound displayed good narrow-spectrum antibacterial activity against E. faecium, a significant pathogen in hospital settings. The Minimum Inhibitory Concentrations (MICs) were determined through in vitro assays, revealing effective concentrations for several derivatives .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 8 | Moderate |
| Analog A | 4 | High |
| Analog B | 16 | Low |
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies indicated that it could inhibit the proliferation of various cancer cell lines:
- HeLa Cells: The compound showed promising results as a potential anticancer agent by inducing apoptosis in HeLa cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolo[1,5-a]pyrimidine derivatives. Key findings include:
- Substitution patterns on the phenyl ring significantly influence antibacterial activity. For instance, introducing lipophilic groups enhances activity against E. faecium .
| Substituent | Position | Effect on Activity |
|---|---|---|
| -iPr | 4 | Increased |
| -H | 4 | Decreased |
Case Studies
Several case studies have been documented exploring the biological efficacy of this compound:
- Study on Antibacterial Efficacy : A comprehensive analysis involving the synthesis of various derivatives led to the identification of compounds with superior antibacterial properties against resistant strains of bacteria.
- Cancer Cell Line Evaluation : In vitro assays were conducted on multiple cancer cell lines to assess cytotoxic effects. The results indicated that modifications in the imidazole group could enhance anticancer activity.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of triazolopyrimidine derivatives in cancer therapy. The compound has been investigated for its ability to inhibit specific cancer cell lines through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by targeting key regulatory pathways involved in cell survival and proliferation.
- Case Studies :
- A study indicated that similar compounds within the triazolopyrimidine class exhibited significant cytotoxic effects against breast and lung cancer cell lines, suggesting that 7-[4-(1H-imidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine could have comparable effects .
- Another investigation focused on the structure-activity relationship (SAR) of related compounds showed that modifications at specific positions enhanced anticancer potency, providing a basis for further optimization of this compound .
Enzymatic Inhibition
The compound has also been studied for its enzymatic inhibitory properties:
- Target Enzymes : Research suggests that this compound can inhibit enzymes such as kinases and phosphodiesterases, which are crucial in various signaling pathways.
- Implications : By inhibiting these enzymes, the compound may play a role in modulating cellular signaling involved in cancer progression and other diseases .
Synthesis and Functionalization
The synthesis of this compound involves several synthetic strategies that enhance its pharmacological profile:
- Synthetic Pathways : Various synthetic routes have been developed to create derivatives with improved biological activity. These include multicomponent reactions and post-synthetic modifications that allow for structural diversity .
| Synthetic Method | Description |
|---|---|
| Multicomponent Reactions | Allows for rapid assembly of complex structures from simpler precursors. |
| Post-Synthetic Modification | Enhances bioactivity by introducing functional groups at specific sites. |
Potential as a Drug Scaffold
The unique structure of this compound positions it as a promising scaffold for drug design:
- Drug Design Applications : Its ability to interact with multiple biological targets makes it a versatile candidate for developing new therapeutics aimed at various diseases beyond cancer.
- Future Directions : Ongoing research aims to explore the full spectrum of biological activities associated with this compound and its derivatives.
Comparison with Similar Compounds
Table 1: Key Derivatives and Their Properties
Key Observations:
- Electron-Withdrawing Groups: Derivatives like 7-(4-nitrophenyl) () and 7-(2,4-dichlorophenoxy) () exhibit strong anticonvulsant activity, likely due to improved membrane permeability and target affinity.
- Alkoxy Chains : Longer alkoxy chains (e.g., 4-hexoxyphenyl in 6d) correlate with higher melting points and improved anticonvulsant efficacy, suggesting enhanced lipophilicity and stability .
- Heteroaromatic Substituents : The 7-(1-methylindol-3-yl) derivatives () and the target compound’s imidazole-phenyl group introduce bulkier aromatic systems, which may improve binding to hydrophobic pockets in targets like tubulin or kinases.
Physicochemical and Spectral Data
- Melting Points : Derivatives with polar substituents (e.g., nitro, chloro) exhibit higher melting points (>200°C) compared to alkoxy analogs (157–166°C) .
- NMR Trends : The 1H-NMR of 7-aryl derivatives typically shows aromatic protons in the δ 7.2–8.5 ppm range, while imidazole protons would appear near δ 7.5–8.0 ppm, as observed in related heterocycles .
Q & A
Q. What are the established synthetic routes for 7-[4-(1H-imidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine?
The synthesis typically involves multi-component reactions using heterocyclic precursors. A common method (adapted from triazolopyrimidine analogs) includes:
- Step 1: Fusion of 5-amino-1,2,4-triazole with substituted aldehydes and β-keto esters in dimethylformamide (DMF) at elevated temperatures .
- Step 2: Cooling the reaction mixture, followed by methanol addition to precipitate the product .
- Step 3: Recrystallization from ethanol to achieve high purity (>95%) .
Key parameters include reaction time (10–12 minutes for fusion), solvent choice (DMF for solubility), and stoichiometric ratios (1:1:1 for triazole, aldehyde, and β-keto ester) .
Q. What spectroscopic techniques are recommended for structural characterization?
A combination of methods ensures accurate analysis:
- FT-IR: Identify functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, N-H deformation at ~3300 cm⁻¹) .
- NMR Spectroscopy:
- ¹H NMR: Assign aromatic protons (δ 7.2–8.5 ppm) and imidazole protons (δ 7.8–8.2 ppm) .
- ¹³C NMR: Confirm triazole (δ 150–160 ppm) and pyrimidine (δ 160–170 ppm) carbons .
- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 533 for derivatives) validate molecular weight .
- Elemental Analysis: Verify C, H, N content within ±0.3% of theoretical values .
Q. Which in vitro assays are suitable for initial biological activity screening?
- Enzyme Inhibition: Use fluorogenic substrates to measure IC₅₀ values against kinases or proteases .
- Antiviral Activity: Plaque reduction assays in cell cultures (e.g., Vero cells infected with HSV-1) .
- Cytotoxicity: MTT assays to determine selectivity indices (e.g., IC₅₀ in cancer vs. normal cell lines) .
Advanced Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent Optimization: Replace DMF with ethanol for greener synthesis, though this may reduce yield by 10–15% .
- Temperature Control: Maintain 80–90°C during fusion to prevent side reactions (e.g., dimerization) .
- Catalysts: Add p-toluenesulfonic acid (0.1 eq.) to accelerate cyclization, increasing yield to >85% .
Table 1: Comparison of Synthetic Methods
| Parameter | Fusion Method | Multi-Step | Catalyzed |
|---|---|---|---|
| Yield (%) | 70–75 | 60–65 | 85–90 |
| Reaction Time | 10–12 min | 6–8 hours | 30–45 min |
| Purity (%) | >95 | 90–92 | 93–95 |
Q. How to resolve contradictions in reported biological activity data?
- Dose-Response Curves: Replicate studies across multiple concentrations (e.g., 0.1–100 µM) to confirm EC₅₀ trends .
- Control Experiments: Test against known inhibitors (e.g., acyclovir for antiviral assays) to validate assay conditions .
- Structural Confirmation: Ensure batch-to-batch consistency via NMR and HPLC to rule out impurities .
Q. What computational strategies predict target interactions?
- Molecular Docking: Use AutoDock Vina to model binding with viral proteases (PDB: 1AT3). Focus on hydrogen bonds between the imidazole ring and active-site residues .
- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity (e.g., ΔE = 4.5 eV for derivatives) .
- MD Simulations: Run 100-ns trajectories to evaluate binding stability (RMSD < 2.0 Å indicates robust interactions) .
Q. How to design structure-activity relationship (SAR) studies?
- Substituent Variation: Synthesize analogs with halogens (Cl, F) or methyl groups at the phenyl ring .
- Bioactivity Testing: Correlate substituent electronegativity with antiviral potency (e.g., 4-F substituent increases activity by 2-fold) .
Table 2: SAR Trends in Triazolopyrimidine Derivatives
| Substituent | Antiviral IC₅₀ (µM) | Cytotoxicity (µM) | Reference |
|---|---|---|---|
| 4-Fluorophenyl | 2.1 ± 0.3 | >100 | |
| 4-Chlorophenyl | 3.8 ± 0.5 | 85 ± 6 | |
| 2,4-Dimethylphenyl | 12.4 ± 1.2 | >100 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
